(-)-Bicuculline

GABA pharmacology electrophysiology receptor mechanism

Researchers requiring pure competitive antagonism at the GABA orthosteric site face a critical sourcing gap: most commercial bicuculline is the (+)-enantiomer (CAS 485-49-4), while quaternary salts introduce confounding SK channel blockade. (-)-Bicuculline base (CAS 19730-80-4) eliminates these off-target effects. - Definitive GABAA competitive antagonist: consistent Schild slope of 1 and pKB ~5.9 across recombinant receptor subtypes. - Preserves phasic inhibitory structure in intact circuits (×2-3 gain amplification) vs. picrotoxin's tonic disinhibition. - Enantiomeric pair enables stereochemical controls for discriminating receptor- from transporter-mediated GABA effects (3.3-fold potency difference). - Moderate affinity (Ki ≈ 3 μM) permits finer concentration-response titration vs. gabazine (Ki = 0.15 μM). Supplied as a specialty research reagent with full analytical documentation. Inquire for batch-specific purity, pricing, and lead time.

Molecular Formula C20H17NO6
Molecular Weight 367.4 g/mol
CAS No. 19730-80-4
Cat. No. B009332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Bicuculline
CAS19730-80-4
Synonyms(6S)-6-[(5R)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one
Molecular FormulaC20H17NO6
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3
InChIInChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m1/s1
InChIKeyIYGYMKDQCDOMRE-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Bicuculline: Competitive GABAA Receptor Antagonist


(-)-Bicuculline (CAS 19730-80-4) is a phthalide-isoquinoline alkaloid that functions as a competitive antagonist at the orthosteric GABA binding site of ionotropic GABAA receptors [1]. First isolated from Dicentra cucullaria, it has served as the prototypical pharmacological tool for defining GABAA receptor-mediated synaptic inhibition since 1970 [2]. The compound acts by reversibly competing with GABA at the agonist recognition site, distinguishing it mechanistically from non-competitive antagonists such as picrotoxin [3]. (-)-Bicuculline remains the most extensively cited GABAA antagonist in the scientific literature, with over 120 publications annually containing the terms 'GABA' and 'bicuculline' in their title or abstract [2].

T Competitive GABAA receptor antagonist (phthalide-isoquinoline alkaloid)
M Orthosteric GABA site; distinct from non-competitive channel blockers
C Prototypical tool for synaptic inhibition and phasic disinhibition studies

(-)-Bicuculline: Why Substitution Fails


Despite a shared classification as GABAA receptor antagonists, (-)-bicuculline, picrotoxin, gabazine (SR-95531), and quaternary bicuculline salts produce fundamentally distinct physiological and pharmacological outcomes [1]. (-)-Bicuculline acts as a competitive antagonist at the GABA orthosteric site with a defined pKB of approximately 5.9, whereas picrotoxin exhibits non-competitive channel blockade, and gabazine demonstrates approximately 20-fold higher receptor affinity that alters its disinhibition dynamics in intact circuits [2][3]. Critically, quaternary bicuculline derivatives (methiodide, methochloride) introduce confounding off-target effects including blockade of calcium-activated potassium channels underlying after-hyperpolarization, which (-)-bicuculline base does not exhibit [4]. Direct substitution without revalidation therefore introduces uncontrolled variables that compromise data reproducibility and interpretation across studies.

Picrotoxin uses non-competitive channel blockade; mechanism mismatch may alter circuit-level disinhibition outcomes.
Gabazine has ~20-fold higher affinity; supramaximal disinhibition may limit graded titration and mask subtle effects.
Quaternary bicuculline salts introduce off-target AHP blockade via calcium-activated potassium channels, absent in the base form.

(-)-Bicuculline: Differentiation Evidence vs. Key Antagonists


Competitive vs. Non-Competitive Antagonism: Schild Analysis

(-)-Bicuculline produces a parallel rightward shift in GABA concentration-response curves without depressing the maximum response, consistent with pure competitive antagonism. In contrast, picrotoxin induces both a lateral shift and a depression of maximum response, characteristic of mixed/non-competitive inhibition [1]. Schild analysis of bicuculline across three recombinant GABAA receptor constructs yielded a consistent pKB value of approximately 5.9 [1].

Antagonism Mechanism
Head-to-head
pKB ≈ 5.9; parallel rightward shift, Schild slope = 1
Supports pure competitive GABA site antagonism selection.
Recombinant GABAA receptors in Xenopus oocytes
GABA pharmacology electrophysiology receptor mechanism Xenopus oocytes

Off-Target AHP Blockade: (-)-Bicuculline vs. Quaternary Salts

Quaternary bicuculline salts such as bicuculline methiodide significantly reduce the after-hyperpolarization (AHP) amplitude in motoneurons via blockade of calcium-activated potassium channels—an off-target effect not attributable to GABAA receptor antagonism. Bicuculline methiodide (20 μM) reduced AHP to 57% of control, whereas picrotoxin (20–60 μM) produced no significant effect [1]. The non-quaternized (-)-bicuculline base lacks this confounding AHP-blocking activity, preserving experimental specificity for GABAA receptor function.

AHP Off-Target
Class-level
Methiodide reduces AHP to 57% of control; base shows no reduction
Base form avoids AHP confounds present in quaternary salts.
Neonatal rat motoneuron intracellular recordings
electrophysiology motor control spinal cord off-target effects

Receptor Affinity and Circuit Effects: (-)-Bicuculline vs. Gabazine

Gabazine (SR-95531) exhibits approximately 20-fold higher affinity for GABAA receptors than (-)-bicuculline (Ki = 0.15 μM vs. ~3 μM for bicuculline) [1]. This affinity difference translates to divergent effects in intact neuronal circuits: in rat hippocampal CA3 paired-pulse experiments, bicuculline methiodide reduced low-interpulse-interval inhibition, whereas gabazine enhanced it [2]. The lower affinity of (-)-bicuculline produces a distinct disinhibition profile that may be preferable for certain circuit-level investigations.

Receptor Affinity
Reported
Ki ≈ 3 μM vs. gabazine Ki 0.15 μM (20-fold difference)
Moderate affinity supports graded titration; high-affinity gabazine may saturate.
[3H]-GABA displacement in rat brain membranes
receptor binding hippocampus synaptic inhibition paired-pulse

Stereochemical Selectivity: GABA Transporter vs. Receptor

Enantiomers of bicuculline exhibit divergent inhibition profiles at GABA transporters versus GABAA receptors. The (+)[1S,9R]bicuculline enantiomer (the naturally occurring active form) shows relative inhibition constant (Ki) of 1.0 for GABA transporter-mediated uptake, whereas the (-)[1R,9S]bicuculline enantiomer is 3.3-fold less potent [1]. This contrasts with GABAA receptor antagonism, where stereochemical requirements differ, and norbicucullines exhibit higher transporter potency than bicuculline despite lower receptor potency [1].

Stereochemical Selectivity
Head-to-head
(+)[1S,9R] relative Ki = 1.0; (-)[1R,9S] relative Ki = 3.3
Enantiomer identity informs transporter vs. receptor selectivity interpretation.
Rat cerebral cortex plasma membrane vesicles
stereochemistry GABA transporter enantiomer selectivity

Phasic vs. Tonic Disinhibition: In Vivo Comparison

In vivo picoejection studies on medullary respiratory neurons reveal that (-)-bicuculline (BIC) and picrotoxin (PIC) produce qualitatively distinct discharge patterns. BIC increased discharge rate during the neuron's active phase without inducing activity during the normally silent phase, producing amplified replicas (×2–3) of preejection phasic patterns. In contrast, PIC did not increase peak discharge rate but induced tonic activity during the normally silent phase [1]. Maximum effective BIC dose (15 ± 1.8 pmol/min) was considerably smaller than that for PIC (280 ± 53 pmol/min) [1].

Phasic Disinhibition
Head-to-head
Bicuculline: phasic rate ×2–3, no tonic activity; dose 15 ± 1.8 pmol/min
Picrotoxin: no peak increase, tonic during silent phase; dose 280 ± 53 pmol/min
Preserves phasic discharge timing; picrotoxin disrupts pattern fidelity.
In vivo anesthetized dog respiratory neuron recordings
respiratory neurobiology in vivo electrophysiology phasic inhibition network dynamics

(-)-Bicuculline: Optimal Application Scenarios


Competitive Antagonism for Schild Analysis

(-)-Bicuculline is the definitive tool for experiments requiring pure competitive antagonism at the GABA binding site. Its consistent Schild slope of 1 and pKB of approximately 5.9 across recombinant GABAA receptor subtypes [1] make it ideal for calculating antagonist affinity constants and distinguishing orthosteric from allosteric modulation. This application scenario is validated by direct head-to-head comparison data showing that picrotoxin's mixed/non-competitive mechanism precludes its use for Schild analysis [1].

Phasic Synaptic Inhibition in Neural Circuits

(-)-Bicuculline base should be prioritized for experiments investigating the role of phasic GABAA receptor-mediated inhibition in intact neural circuits. Evidence from in vivo respiratory neuron recordings demonstrates that bicuculline preserves the temporal phasic structure of discharge patterns while amplifying gain (×2–3), whereas picrotoxin induces tonic disinhibition that fundamentally alters network dynamics [2]. Additionally, the absence of AHP-blocking activity in (-)-bicuculline base distinguishes it from quaternary bicuculline salts [3].

Graded Titration with Moderate Affinity

Experiments requiring gradual, titratable GABAA receptor blockade benefit from (-)-bicuculline's moderate receptor affinity (Ki ≈ 3 μM) relative to gabazine (Ki = 0.15 μM). The approximately 20-fold lower affinity of bicuculline [4] permits finer concentration-response resolution and reduces the likelihood of achieving supramaximal disinhibition that could mask subtle modulatory effects or occlude compound testing windows.

Stereochemical Controls for GABA Transporter Studies

When investigating potential GABA transporter interactions, (-)-bicuculline's enantiomeric pair provides essential stereochemical controls. The documented 3.3-fold difference in GABA transporter inhibition potency between (+)[1S,9R] and (-)[1R,9S] bicuculline enantiomers [5] enables researchers to discriminate receptor-mediated from transporter-mediated effects, a distinction critical for interpreting GABAergic pharmacology data sets.

Application
Selection Property
Validation Focus
Schild analysis for orthosteric GABA site antagonism
Pure competitive mechanism (parallel shift, Schild slope = 1)
Antagonist affinity constant determination and orthosteric vs. allosteric discrimination
Phasic synaptic inhibition in neural circuit research
Preservation of temporal discharge structure without tonic disinhibition
Discharge pattern fidelity assessment and gain amplification analysis
Graded GABAA receptor blockade for pharmacological titration
Moderate receptor affinity (lower than high-affinity tools)
Concentration-response resolution and avoidance of supramaximal disinhibition
GABA transporter selectivity controls
Stereochemically defined enantiomer pair
Transporter-mediated vs. receptor-mediated effect discrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Bicuculline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.